2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzoxazole ring, a naphthalene moiety, and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 2-naphthaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets, leading to potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and hydrazide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(phenyl)ethylidene]acetohydrazide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene moiety in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired properties.
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)23-24-20(25)13-27-21-22-18-8-4-5-9-19(18)26-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
VSTSPLAXWCLEDG-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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